molecular formula C15H14O2 B8302107 1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone

1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B8302107
M. Wt: 226.27 g/mol
InChI Key: MPLMAKMVNGPQBN-UHFFFAOYSA-N
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Patent
US04013690

Procedure details

52 g of SnCl4 are added dropwise at 5°, while stirring vigorously, to a solution of 36.8 g of 3-methoxy biphenyl and 15.6 g of acetyl chloride in 700 cc of benzene. The mixture is stirred over night at 23°. The reaction mixture is washed twice with 2 N sodium hydroxide and twice with water. Extraction is again effected twice with toluene. The organic phases are combined, dried over anhydrous sodium sulphate and concentrated. 44 g of a crude product are obtained, which are chromatographed on a 20-fold quantity of silica gel. Solvent for absorption and elution: methylene chloride. The crude fractions are crystallized from ether/petroleum ether, whereby 4-acetyl-3-methoxy biphenyl, having an M.P. of 74°-75°, is obtained.
Name
SnCl4
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn](Cl)(Cl)Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:12][CH:13]=1.[C:20](Cl)(=[O:22])[CH3:21]>C1C=CC=CC=1>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:12][C:13]=1[C:20](=[O:22])[CH3:21]

Inputs

Step One
Name
SnCl4
Quantity
52 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Two
Name
Quantity
36.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred over night at 23°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed twice with 2 N sodium hydroxide and twice with water
EXTRACTION
Type
EXTRACTION
Details
Extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C1=CC=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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